BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 6-Chloropyridine-2,3-
diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Chloropyridine-2,3-diamine

Cat. No.: B1313204

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for
6-Chloropyridine-2,3-diamine (CAS 40851-95-4). Due to the limited availability of
comprehensive, publicly accessible experimental spectroscopic data (NMR, IR) specifically for
6-Chloropyridine-2,3-diamine, this document presents the confirmed mass spectrometry data
for the target molecule. To fulfill the need for a broader spectroscopic profile, this guide also
includes detailed Nuclear Magnetic Resonance (*H and 3C NMR) and Infrared (IR)
spectroscopy data for the structurally analogous compound, 2,3-diaminopyridine. This
information is provided as a valuable comparative reference. Detailed experimental protocols
for these analytical techniques are also included to aid in the acquisition and interpretation of
spectroscopic data for this class of compounds.

Introduction

6-Chloropyridine-2,3-diamine is a substituted pyridine derivative of interest in medicinal
chemistry and materials science. Its structural features, including the chloro- and vicinal
diamino- functionalities on the pyridine ring, make it a versatile building block for the synthesis
of novel heterocyclic compounds with potential biological activity. Accurate spectroscopic
characterization is paramount for confirming the identity and purity of such molecules in
research and development. This guide aims to consolidate the available spectroscopic
information and provide standardized methodologies for its analysis.
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Spectroscopic Data

The following sections present the available and proxy spectroscopic data for 6-
Chloropyridine-2,3-diamine.

Mass Spectrometry (MS) of 6-Chloropyridine-2,3-
diamine
Mass spectrometry is a critical technique for determining the molecular weight and elemental

composition of a compound. The following data has been reported for 6-Chloropyridine-2,3-
diamine.

Table 1: Mass Spectrometry Data for 6-Chloropyridine-2,3-diamine

Technique lonization Mode Observed m/z Interpretation

Electrospray N
o Positive 144.05 [M+H]*+
lonization (ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Comprehensive experimental NMR data for 6-Chloropyridine-2,3-diamine is not
readily available in the public domain. The following *H and 13C NMR data are for the
structurally similar compound 2,3-diaminopyridine and are presented here as a reference for
spectral interpretation. The presence of the chlorine atom in 6-Chloropyridine-2,3-diamine
would influence the chemical shifts of the pyridine ring protons and carbons.

Table 2: tH NMR Spectroscopic Data for 2,3-Diaminopyridine

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/product/b1313204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.45 dd 48,14 1H H-6
6.85 dd 7.8,1.4 1H H-4
6.54 dd 7.8,4.8 1H H-5
5.65 brs - 2H 2-NH:2
4.75 brs - 2H 3-NH:z

Solvent: DMSO-ds

Table 3: 13C NMR Spectroscopic Data for 2,3-Diaminopyridine

Chemical Shift (6) ppm Assignment
149.8 C-2
142.1 C-6
1335 C-3
122.8 C-4
112.9 C-5

Solvent: DMSO-de

Infrared (IR) Spectroscopy

Disclaimer: As with the NMR data, the following IR data is for the analogous compound 2,3-
diaminopyridine and serves as a comparative reference. The C-CI stretching vibration would be
an additional expected feature in the spectrum of 6-Chloropyridine-2,3-diamine, typically
appearing in the 850-550 cm~1 region.

Table 4: IR Spectroscopic Data for 2,3-Diaminopyridine
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450-3300 Strong, Broad ]

symmetric)
3100-3000 Medium Aromatic C-H stretch
1620 Strong N-H bend (scissoring)
1580, 1470 Strong C=C and C=N ring stretching
1320 Strong C-N stretch (aromatic amine)
850-750 Strong C-H out-of-plane bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[e]

Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in a clean, dry vial.

[e]

Ensure complete dissolution, using gentle vortexing if necessary.

Transfer the solution into a 5 mm NMR tube.

o

[¢]

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
e 1H NMR Acquisition:
o The *H NMR spectrum is typically acquired on a 300 MHz or higher field spectrometer.

o A standard pulse sequence is used with a spectral width of approximately 16 ppm.
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o An acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds are commonly
employed.

o A sufficient number of scans (e.g., 16-64) are accumulated to achieve a good signal-to-
noise ratio.

e 13C NMR Acquisition:

o The 13C NMR spectrum is acquired on the same instrument, typically at a frequency of 75
MHz or higher.

o A proton-decoupled pulse sequence is used to simplify the spectrum.

o Awider spectral width (e.g., 200-240 ppm) is necessary to cover the range of carbon
chemical shifts.

o Due to the lower natural abundance of *3C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount of the solid sample (approx. 10-20 mg) in a few drops of a
volatile solvent (e.g., methylene chloride or acetone).[1]

o Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or
KBr).[1]

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.[1]

o Data Acquisition:
o Record a background spectrum of the empty salt plate.

o Place the salt plate with the sample film in the spectrometer's sample holder.
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o Acquire the IR spectrum over a typical range of 4000-400 cm~1.

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. The
instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

e Sample Preparation (for ESI-MS):

o Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL.[2][3]

o Dilute the stock solution to a final concentration of around 10 pg/mL with the same or a
miscible solvent.[3]

o If necessary, add a small amount of an acid (e.g., formic acid) to facilitate protonation for
positive ion mode analysis.[2]

o Filter the final solution to remove any particulate matter.[2][3]
o Data Acquisition:

o The sample solution is introduced into the electrospray ion source via direct infusion using
a syringe pump at a low flow rate (e.g., 5-10 uL/min).

o The mass spectrometer is operated in the appropriate ion mode (positive or negative).

o Data is acquired over a mass-to-charge (m/z) range that encompasses the expected
molecular ion.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
solid organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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